molecular formula C15H11N3O2S B2909727 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide CAS No. 1428378-27-1

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B2909727
CAS No.: 1428378-27-1
M. Wt: 297.33
InChI Key: AICQWAGEDURHIE-UHFFFAOYSA-N
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Description

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazinone ring attached to a phenyl ring and a thiophene-3-carboxamide group . The molecular weight of this compound is 298.32 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Mechanism of Action

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-3-carboxamide is the thyroid hormone receptor β (THR-β) . The thyroid hormone receptor β is a nuclear receptor that is activated by binding thyroid hormone. It plays a crucial role in controlling the rate of metabolism and affects the development and functioning of many body systems .

Mode of Action

This compound acts as an agonist at the thyroid hormone receptor β . This means it binds to the receptor and activates it, mimicking the action of the natural thyroid hormone . This compound has been identified to be significantly more THR-β selective than earlier analogues .

Biochemical Pathways

The activation of the thyroid hormone receptor β by this compound leads to a cascade of biochemical reactions. These reactions primarily affect lipid metabolism, resulting in decreased levels of LDL cholesterol (LDL-C) and triglycerides (TG) .

Pharmacokinetics

It has been reported that this compound exhibits an excellent safety profile and is efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . In reported studies in healthy volunteers, it decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism. By activating the thyroid hormone receptor β, it decreases levels of LDL cholesterol and triglycerides, which are key factors in the development of cardiovascular disease .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14-6-5-13(17-18-14)11-3-1-2-4-12(11)16-15(20)10-7-8-21-9-10/h1-9H,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICQWAGEDURHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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